molecular formula C5H12N2O B2982191 2-Methyl-2-(methylamino)propanamide CAS No. 23232-69-1

2-Methyl-2-(methylamino)propanamide

Cat. No.: B2982191
CAS No.: 23232-69-1
M. Wt: 116.164
InChI Key: YTSVIBZGAFTNCI-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)propanamide is a compound with the CAS Number: 23232-69-1 . It has a molecular weight of 116.16 and its IUPAC name is this compound . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O/c1-5(2,7-3)4(6)8/h7H,1-3H3,(H2,6,8) . This indicates that the molecule consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

This compound has a melting point of 79-81 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Bioactive Constituents and Antimicrobial Properties

2-Methyl-2-(methylamino)propanamide, as a component in bioactive constituents, has been identified in natural sources such as Jolyna laminarioides. This compound has exhibited inhibitory activity against enzymes like chymotrypsin and shown antibacterial properties against pathogens including Escherichia coli and Shigella boydii. Its relevance in the field of natural product chemistry and potential in antimicrobial applications is noteworthy (Atta-ur-rahman et al., 1997).

Radiosynthesis in Prostate Cancer Imaging

This compound derivatives have been utilized in the radiosynthesis of new compounds for prostate cancer imaging. These derivatives act as selective androgen receptor modulator (SARM) radioligands, demonstrating the compound's potential in enhancing diagnostic accuracy in oncology, particularly in prostate cancer detection using positron emission tomography (PET) (Mingzhang Gao et al., 2011).

Chemical Reactions and Kinetics

The chemical behavior of this compound, especially in its derivatives, has been studied in various reactions. These studies provide insights into reaction kinetics and mechanisms, like the formation and decomposition of imidazolin-4-ones from related compounds in aqueous media. Such research is significant for understanding the fundamental chemical properties and potential synthetic applications of this compound (M. Sedlák et al., 1999).

Muscle Relaxant and Anticonvulsant Activities

Investigations into N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, related to this compound, have revealed their potential as muscle relaxants and anticonvulsants. This application is significant in the development of new therapeutic agents for conditions requiring muscle relaxation and seizure control (T. Tatee et al., 1986).

Supramolecular Assemblies in Biomedical Applications

This compound derivatives have been used in the formation of supramolecular assemblies with potential biomedical applications. These assemblies, formed from amphiphilic derivatives of the compound, show promise in drug delivery and tissue regeneration due to their non-toxic nature and structural versatility (Nicole M. Cutrone et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-methyl-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,7-3)4(6)8/h7H,1-3H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSVIBZGAFTNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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